molecular formula C12H7F3N2O3 B215214 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B215214
M. Wt: 284.19 g/mol
InChI Key: DXDXAPIJIQXQIH-UHFFFAOYSA-N
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Patent
US08053450B2

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (20 g, 125 mmol) in DMF (120 mL) was treated with 3-trifluoromethylphenol (21 g, 129 mmol) and cesium carbonate (50 g, 154 mmol). The mixture was heated at 70° C. for 14 h. The reaction was concentrated. The residue was dissolved in ethyl acetate and washed with brine, 5% lithium chloride, and aqueous HCl and brine. After concentration, purification was achieved by column chromatography on silica gel using a continuous gradient from 0% to 40% ethyl acetate in hexanes as eluent afforded 21 g (60% yield) of 3a as a white crystals. [M+H]+=285.17.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](OC)[N:3]=1.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[CH:19][CH:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[N+:8]([C:7]1[C:2]([O:21][C:17]2[CH:18]=[CH:19][CH:20]=[C:15]([C:14]([F:13])([F:22])[F:23])[CH:16]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
21 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
cesium carbonate
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with brine, 5% lithium chloride, and aqueous HCl and brine
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, purification

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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